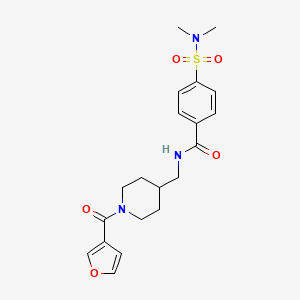

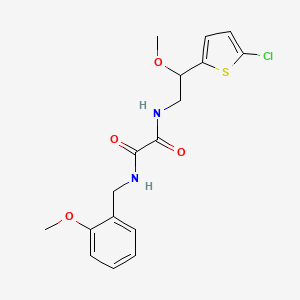

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide, commonly known as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Light-Switchable Polymers

A study by Sobolčiak et al. (2013) detailed the synthesis and characterization of a novel cationic polymer that transforms into a zwitterionic carboxybetaine form upon irradiation at 365 nm. This feature enables the polymer to condense and release double-strand DNA, tested by gel electrophoresis and surface plasmon resonance experiments, and to switch the antibacterial activity to a non-toxic character for Escherichia coli bacterial cells in solution and at the surface using self-assembled monolayers (Sobolčiak et al., 2013).

Novel Acid-Catalyzed Rearrangement for Synthesis

Mamedov et al. (2016) developed a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are useful for the synthesis of both anthranilic acid derivatives and oxalamides. The method is high yielding and operationally simple (Mamedov et al., 2016).

Intramolecular Hydrogen Bonding in Oxamide Derivatives

Martínez-Martínez et al. (1998) synthesized and investigated the structures of symmetric and non-symmetric oxamides. They found that compounds like N-(2-hydroxyphenyl)-N′-(2-methoxyphenyl)oxamide are stabilized by intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms. The study contributes to understanding the structural properties of oxamide derivatives (Martínez-Martínez et al., 1998).

Reactivity of Oxalamide-Based Carbene

Research by Braun et al. (2012) investigated the reactivity of an oxalamide-based carbene. They found that this carbene exhibits unique reactions with various substances, yielding products like cyclopropanation and selenide, and forming complexes with elements like Rhodium. This study opens avenues for the application of oxalamide-based carbene in organic synthesis and organometallic chemistry (Braun et al., 2012).

properties

IUPAC Name |

N'-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4S/c1-23-12-6-4-3-5-11(12)9-19-16(21)17(22)20-10-13(24-2)14-7-8-15(18)25-14/h3-8,13H,9-10H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJLYJQYBASKRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(S2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2893286.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid](/img/structure/B2893289.png)

![1-[(E)-But-2-enyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2893290.png)

![4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride](/img/no-structure.png)

![N-(2-Cyano-4-phenylbutan-2-yl)-5-oxaspiro[2.4]heptane-2-carboxamide](/img/structure/B2893294.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclopentylacetamide](/img/structure/B2893295.png)